3,4-dichloro-N-hexylbenzamide

Description

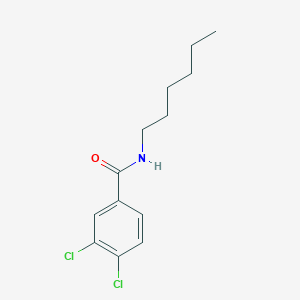

3,4-Dichloro-N-hexylbenzamide (hypothetical structure inferred from nomenclature) is a synthetic benzamide derivative characterized by a benzamide core substituted with chlorine atoms at the 3- and 4-positions and a hexyl chain attached to the nitrogen atom. These compounds belong to a class of synthetic opioids designed to mimic the effects of morphine while evading regulatory scrutiny.

Properties

Molecular Formula |

C13H17Cl2NO |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

3,4-dichloro-N-hexylbenzamide |

InChI |

InChI=1S/C13H17Cl2NO/c1-2-3-4-5-8-16-13(17)10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H,16,17) |

InChI Key |

MCJMGZANKVFDTN-UHFFFAOYSA-N |

SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The critical distinction between 3,4-dichloro-N-hexylbenzamide and its analogs lies in the substituents on the benzamide nitrogen and the cyclohexyl/amine groups. For example:

- AH-7921: Features a dimethylamino-cyclohexylmethyl group attached to the benzamide nitrogen .

- U-47700: A structural isomer of AH-7921, differing in the placement of the dimethylamino group on the cyclohexane ring .

- Propanil (N-(3,4-dichlorophenyl) propanamide) : A simpler benzamide derivative with agricultural use as a herbicide, lacking the complex amine substituents seen in opioid analogs .

Pharmacological Activity

| Compound | μ-Opioid Receptor Affinity | κ-Opioid Receptor Affinity | Analgesic Potency (vs. Morphine) | Primary Use/Effect |

|---|---|---|---|---|

| AH-7921 | High | Moderate | 0.5–1× | Synthetic opioid (euphoric) |

| U-47700 | Very High | Low | 7.5× | Synthetic opioid (potent) |

| Propanil | None | None | N/A | Herbicide (acetyl-CoA inhibitor) |

- AH-7921 : Binds μ-opioid receptors with moderate selectivity, producing morphine-like analgesia and euphoria. It was linked to fatalities due to respiratory depression .

- U-47700 : Exhibits 7.5× greater μ-opioid receptor affinity than morphine, leading to heightened potency and overdose risks .

- Propanil : Lacks opioid activity; instead, it inhibits lipid biosynthesis in plants .

Toxicity and Regulatory Status

- U-47700: Not formally scheduled globally but banned in several countries (e.g., USA, EU) following overdose reports .

- Propanil : Regulated as a pesticide with moderate environmental toxicity .

Research Findings and Clinical Implications

Receptor Binding and Selectivity

- AH-7921 and U-47700 both target μ-opioid receptors, but U-47700’s cis-cyclohexyl configuration enhances receptor binding efficiency .

- The hexyl chain in this compound may reduce bioavailability compared to AH-7921’s dimethylamino-cyclohexylmethyl group, which facilitates blood-brain barrier penetration .

Abuse Liability

- AH-7921 and U-47700 are sold as “research chemicals” online, contributing to their proliferation in illicit markets. Both compounds lack clinical safety data, increasing overdose risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.